N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide
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Overview
Description
“N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide” is a complex organic compound. It has been studied for its potential applications in various fields .
Synthesis Analysis
The synthesis of this compound involves the formation of C-N bonds via an aromatic aldehyde and o-phenylenediamine . A therapeutic active Pd(II) complex with the new ligand was designed in good yield .Molecular Structure Analysis
The structure of the ligand and its Pd(II) complex was characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA, and powder XRD techniques . The spectral data of the Pd(II) complex indicated the bidentate bonding mode for bis-benzimidazole and suggested a tetrahedral geometry for the metal complex .Chemical Reactions Analysis
The compound has been used in the synthesis of a Pd(II) complex, which has shown significant antiproliferative potency . The formation of the complex involves the reaction of the ligand with Pd(II) ions .Scientific Research Applications
Synthesis and Cardiac Electrophysiological Activity
Compounds similar to "N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide" have been synthesized and studied for their cardiac electrophysiological activity. Studies have shown that these compounds can exhibit potent class III electrophysiological activity, indicating potential applications in treating cardiac arrhythmias (Morgan et al., 1990).
Antimicrobial and Anticancer Applications
Derivatives of benzimidazole have been utilized as precursors in the synthesis of heterocyclic compounds with observed antimicrobial activities. This highlights their potential in developing new antimicrobial agents (Elmagd et al., 2017). Additionally, some synthesized compounds have shown moderate to excellent anticancer activity against various cancer cell lines, suggesting their utility in cancer research and potential therapeutic applications (Ravinaik et al., 2021).
Supramolecular Chemistry and Gelators
In supramolecular chemistry, N-(thiazol-2-yl)benzamide derivatives, closely related to the compound of interest, have been synthesized and found to act as effective gelators for ethanol/water and methanol/water mixtures. This indicates their potential in materials science for creating novel gel-based materials (Yadav & Ballabh, 2020).
Corrosion Inhibition
Benzimidazole derivatives have also been explored as corrosion inhibitors for metals, demonstrating their effectiveness in protecting steel surfaces in acidic environments. This application is vital in the field of material science and engineering, where preventing corrosion is of paramount importance (Yadav et al., 2015).
Mechanism of Action
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c1-26-17-6-4-5-15(13-17)21(25)22-16-11-9-14(10-12-16)20-23-18-7-2-3-8-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMACHFRAIRHDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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